molecular formula C22H16N2 B12979277 3,4-Dibenzylidene-3,4-dihydrocinnoline

3,4-Dibenzylidene-3,4-dihydrocinnoline

Cat. No.: B12979277
M. Wt: 308.4 g/mol
InChI Key: NVZHTUPOYKNEDL-OHEWCHTRSA-N
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Description

3,4-Dibenzylidene-3,4-dihydrocinnoline is a heterocyclic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) modified by benzylidene substituents at positions 3 and 2. This structural arrangement introduces steric and electronic effects that influence its reactivity, stability, and biological activity. The compound is commercially available in high purity (≥95%) and is utilized in synthetic and pharmacological research .

Properties

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

(3Z,4E)-3,4-dibenzylidenecinnoline

InChI

InChI=1S/C22H16N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-16H/b20-15+,22-16-

InChI Key

NVZHTUPOYKNEDL-OHEWCHTRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3N=N\C2=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=NC2=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

3,4-Dibenzylidene-3,4-dihydrocinnoline can be synthesized through the oxidation of 3,4-dibenzylcinnoline using selenium dioxide . The reaction typically involves the following steps:

Industrial Production Methods:

While specific industrial production methods for 3,4-dibenzylidene-3,4-dihydrocinnoline are not widely documented, the compound is generally produced in research laboratories for experimental purposes .

Chemical Reactions Analysis

Types of Reactions:

3,4-Dibenzylidene-3,4-dihydrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Analogs Within the Cinnoline Family

3,4-Dibenzylidene-3,4-dihydrocinnoline is part of a broader class of cinnoline derivatives. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Applications Source
4-Oxo-1,4-dihydrocinnoline 4-keto group Cannabinoid receptor binding studies
3-Methyl-4-(pyridin-3-yl)cinnoline Methyl at C3, pyridyl at C4 Synthetic intermediate
4-Aminocinnoline-3-carboxylic acid Amino at C4, carboxylic acid at C3 Potential bioactive scaffold
  • 4-Oxo-1,4-dihydrocinnoline derivatives: These compounds, studied for their affinity to cannabinoid receptors (CB1/CB2), lack the benzylidene groups but feature a 4-oxo moiety. For example, derivatives like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (ALICB179,3) showed significant CB2 receptor binding (Ki values determined for compounds with >60% radioligand displacement) .
  • Such variations affect solubility and bioactivity .

Functional Analogs in Related Heterocycles

Comparative studies with non-cinnoline heterocycles highlight the role of the nitrogen-rich core:

4-Oxo-1,4-dihydroquinoline Derivatives
  • Structural Difference: Quinoline has one nitrogen (position 1), whereas cinnoline has two (positions 1 and 2).
  • Pharmacological Activity: Quinoline derivatives often exhibit stronger CB2 receptor affinity than cinnolines due to reduced steric hindrance and optimized hydrogen bonding. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamides showed higher radioligand displacement (up to 80%) compared to cinnoline analogs in competitive binding assays .
4-Oxo-1,4-dihydronaphthyridine Derivatives
  • Structural Difference : Naphthyridines contain two adjacent nitrogen atoms (positions 1 and 8), creating a distinct electronic profile.
  • Activity: These compounds generally display lower CB2 affinity than both quinolines and cinnolines, likely due to unfavorable π-stacking interactions with receptor sites .
3,4-Dihydro-6,7-dimethoxyisoquinoline
  • Structural Difference: Isoquinoline has a fused benzene ring with nitrogen at position 2, contrasting with cinnoline’s 1,2-nitrogen positions.
  • Implications: The dimethoxy groups in 3,4-dihydro-6,7-dimethoxyisoquinoline enhance electron density, altering metabolic stability compared to benzylidene-substituted cinnolines .

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